5-[(2-Methoxyphenoxy)methyl]-1,3,4-oxadiazol-2-amine
Description
Properties
IUPAC Name |
5-[(2-methoxyphenoxy)methyl]-1,3,4-oxadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O3/c1-14-7-4-2-3-5-8(7)15-6-9-12-13-10(11)16-9/h2-5H,6H2,1H3,(H2,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEAJENUTDQCTPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC2=NN=C(O2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50652836 | |
| Record name | 5-[(2-Methoxyphenoxy)methyl]-1,3,4-oxadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50652836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21520-94-5 | |
| Record name | 5-[(2-Methoxyphenoxy)methyl]-1,3,4-oxadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50652836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis via Hydrazide Cyclization
Step 1: Synthesis of the Hydrazide Intermediate
The initial step involves preparing a hydrazide precursor bearing the 2-methoxyphenoxy methyl substituent. This is achieved through nucleophilic substitution or amidation reactions:
- Starting Material: 2-methoxyphenol or its derivatives.
- Reaction: The phenol is first converted to the corresponding chloromethyl derivative, typically via chloromethylation using formaldehyde and hydrochloric acid or thionyl chloride.
- Substitution: The chloromethyl group reacts with hydrazine hydrate in ethanol or methanol to afford the hydrazide intermediate.
2-methoxyphenol → chloromethyl derivative → hydrazide
Step 2: Cyclization to Form the Oxadiazole Ring
The hydrazide is then cyclized with dehydrating agents such as trimethyl orthoformate, orthoacetates, or cyanogen bromide:
- Reagents: Trimethyl orthoformate or cyanogen bromide.
- Conditions: Reflux in an appropriate solvent (e.g., acetic acid, ethanol).
This cyclization results in the formation of the 1,3,4-oxadiazole ring with the methoxyphenoxy methyl substituent attached at the 5-position.
Hydrazide + orthoester → cyclized oxadiazole
Synthesis via Condensation of Hydrazides with Cyanogen Bromide
An alternative method involves:
- Reacting the hydrazide with cyanogen bromide under basic conditions.
- This reaction facilitates the formation of the oxadiazole ring through cyclization and dehydration.
Hydrazide + cyanogen bromide → oxadiazole derivative
Detailed Reaction Conditions and Data
| Step | Reagents | Solvent | Temperature | Time | Yield | Notes |
|---|---|---|---|---|---|---|
| 1 | Formaldehyde, HCl or SOCl₂ | Chloroform or dichloromethane | Room temp to reflux | 4-6 hrs | Variable | Chloromethylation of phenol |
| 2 | Hydrazine hydrate | Ethanol or methanol | Reflux | 6-8 hrs | ~70-80% | Hydrazide formation |
| 3 | Trimethyl orthoformate or cyanogen bromide | Ethanol or acetic acid | Reflux | 4-6 hrs | 60-75% | Cyclization to oxadiazole |
Data Supporting the Synthesis
- Spectroscopic Data: NMR, IR, and HRMS confirm the structure of intermediates and final product.
- NMR (Proton): Characteristic signals for methoxy group (~3.3–3.7 ppm), aromatic protons (~6.8–7.4 ppm), and methylene linkers (~4.5–5.3 ppm).
- IR Spectroscopy: Presence of characteristic C=O (~1640–1650 cm⁻¹), N–H (~3300 cm⁻¹), and aromatic C–H (~3100 cm⁻¹).
Notes on Optimization and Diversification
- Reaction temperature and time are critical for maximizing yield and purity.
- Choice of dehydrating agent influences the cyclization efficiency.
- Substituent variations on the phenol precursor can be introduced to tailor biological activity.
Chemical Reactions Analysis
Types of Reactions
5-[(2-Methoxyphenoxy)methyl]-1,3,4-oxadiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
Oxidation: Formation of corresponding oxadiazole derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted oxadiazole compounds.
Scientific Research Applications
Synthesis and Reaction Pathways
The synthesis of 5-[(2-Methoxyphenoxy)methyl]-1,3,4-oxadiazol-2-amine typically involves the reaction of 2-methoxyphenol with chloroacetonitrile to form an intermediate, which is then reacted with hydrazine hydrate. Common solvents used include ethanol or methanol, often under heated conditions to facilitate the reactions.
Key Reactions
- Oxidation: Can be performed using hydrogen peroxide or potassium permanganate.
- Reduction: Sodium borohydride or lithium aluminum hydride can be utilized.
- Substitution: The methoxy group can be substituted using nucleophilic substitution reactions.
Scientific Research Applications
The compound has shown potential in several areas of research:
Medicinal Chemistry
This compound is being explored for its antimicrobial and anticancer properties. Studies indicate that it may interact with specific biological targets, modulating enzyme activity and influencing cellular pathways relevant to disease processes.
Research has demonstrated that this compound exhibits:
- Antimicrobial activity against various pathogens.
- Anticancer effects through mechanisms that may involve apoptosis induction in cancer cells .
Chemical Biology
As a building block for more complex molecules, it is used in the synthesis of various derivatives aimed at enhancing biological activity or creating compounds with specific properties.
Industrial Applications
The compound finds utility in the production of specialty chemicals and materials due to its unique chemical properties .
Case Study 1: Anticancer Activity
A study investigated the anticancer potential of this compound against breast cancer cell lines. Results indicated significant inhibition of cell proliferation and induction of apoptosis at certain concentrations, suggesting its potential as a chemotherapeutic agent.
Case Study 2: Antimicrobial Efficacy
Another research focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The results showed effective inhibition at low concentrations, supporting its use as a lead compound for developing new antimicrobial agents .
Mechanism of Action
The mechanism of action of 5-[(2-Methoxyphenoxy)methyl]-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Antiproliferative Activity
Compounds with analogous 1,3,4-oxadiazole-2-amine cores but differing substituents exhibit variable antiproliferative effects:
- Key Insight: The 2-methoxyphenyl group in 4b (directly linked via an amino group) shows moderate activity, while 4s (para-methoxyphenyl substituent) demonstrates higher potency.
Antimicrobial Activity
Carbazole-linked oxadiazole derivatives highlight the impact of bulky substituents:
- Key Insight: Bulky substituents (e.g., carbazole, nitro groups) enhance antimicrobial activity by improving target binding or membrane penetration. The target compound’s smaller 2-methoxyphenoxy group may limit broad-spectrum antimicrobial efficacy compared to these analogs .
Cytotoxic Activity
Pyridyl and halogen-substituted derivatives exhibit potent cytotoxicity:
- Key Insight: Electron-deficient groups (e.g., pyridyl, halogens) improve cytotoxicity by interacting with DNA or enzyme active sites. The target compound’s electron-rich methoxy group may reduce such interactions but could enhance selectivity for non-cytotoxic applications .
Structural and Electronic Comparisons
- Bond Lengths and Geometry: In 5-phenyl-1,3,4-oxadiazol-2-amine analogs, C–O and C–N bond lengths in the oxadiazole ring are nearly identical (1.364–1.369 Å and 1.285–1.289 Å, respectively), suggesting minimal electronic distortion from substituents .
Hydrogen Bonding :
- N–H⋯N hydrogen bonds in oxadiazole crystals stabilize molecular packing, which may influence solubility or crystallinity in drug formulations .
Biological Activity
5-[(2-Methoxyphenoxy)methyl]-1,3,4-oxadiazol-2-amine is an organic compound belonging to the oxadiazole class, characterized by its unique molecular structure comprising a five-membered ring containing oxygen and nitrogen atoms. The compound's molecular formula is C10H11N3O3, and it has garnered interest in various scientific fields due to its potential biological activities, particularly in antimicrobial and anticancer research.
Chemical Structure
The compound features a methoxyphenoxy group, which contributes to its distinct chemical properties. The structure can be represented as follows:
Synthesis Methods
The synthesis typically involves:
- Formation of 2-(2-methoxyphenoxy)acetonitrile by reacting 2-methoxyphenol with chloroacetonitrile.
- Conversion to this compound through reaction with hydrazine hydrate.
The reaction conditions usually require solvents like ethanol or methanol and may involve heating to enhance yield and purity.
Antimicrobial Properties
Research indicates that compounds in the oxadiazole family exhibit significant antimicrobial activity. A study exploring a library of oxadiazole derivatives demonstrated that certain compounds showed potent activity against various microbial strains. The mechanism often involves disruption of microbial cell wall synthesis or inhibition of critical enzymatic pathways .
Anticancer Activity
This compound has been investigated for its anticancer properties. In vitro studies have shown cytotoxic effects against human tumor cell lines such as HCT-116 (colorectal carcinoma) and HeLa (cervix adenocarcinoma). The compound's interaction with topoisomerase I has been identified as a potential target for its antiproliferative effects, supported by molecular docking studies .
The biological activity of this compound is believed to involve:
- Enzyme Inhibition : Binding to specific enzymes or receptors, thereby modulating their activity.
- Cell Cycle Disruption : Inducing apoptosis in cancer cells through interference with cell cycle regulation.
Study 1: Antiproliferative Activity
In a study assessing a series of oxadiazole derivatives, this compound was evaluated for its antiproliferative effects using the MTT assay. Results indicated significant cytotoxicity against selected cancer cell lines, suggesting its potential as an anti-cancer agent .
Study 2: Antimicrobial Efficacy
Another investigation into the antimicrobial properties of oxadiazole derivatives highlighted that modifications in the chemical structure could enhance efficacy against resistant strains of bacteria. This study emphasized the importance of structural optimization in developing new antimicrobial agents .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| This compound | Oxadiazole | Antimicrobial, Anticancer |
| 5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-amine | Oxadiazole | Moderate Anticancer |
| 4-(Methoxyphenyl)oxadiazole | Oxadiazole | Antimicrobial |
This table illustrates how this compound compares to other similar compounds regarding biological activity.
Q & A
Q. Basic
- Anticancer assays : MTT or SRB protocols using cell lines (e.g., MCF-7, HeLa) at 10–100 µM doses.
- Antioxidant tests : DPPH radical scavenging (IC₅₀ values) .
Advanced
Molecular docking (AutoDock Vina) identifies interactions with targets like EGFR or COX-2. The methoxyphenoxy group enhances hydrophobic binding to enzyme pockets, while the oxadiazole NH₂ group forms hydrogen bonds with catalytic residues. Substituting the methoxy group with halogens (e.g., Cl) improves IC₅₀ values by 40% in docking simulations .
How do hydrogen-bonding networks in the crystal lattice affect solubility and formulation?
Advanced
The N–H⋯N hydrogen bonds (2.8–3.0 Å) create a rigid lattice, reducing aqueous solubility. Co-crystallization with succinic acid disrupts this network, improving dissolution rates by 60%. Computational tools (Mercury Software) model co-crystal formation, guiding excipient selection .
What safety protocols are recommended for handling this compound during synthesis?
Q. Basic
- Use PPE (gloves, goggles) due to skin/eye irritation risks (H315/H319).
- Work in a fume hood; the compound exhibits acute oral toxicity (H302) and respiratory irritation (H335) .
How can AI and simulation tools enhance research on this compound?
Q. Advanced
- COMSOL Multiphysics : Models diffusion kinetics in drug delivery systems.
- mzCloud : Predicts mass fragmentation patterns for LC-MS validation.
- Smart laboratories : AI-driven robots optimize reaction conditions autonomously, reducing trial-and-error steps .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
